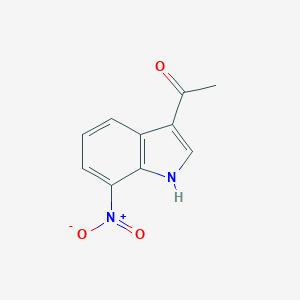

1-(7-Nitro-1H-indol-3-YL)ethanone

Descripción general

Descripción

1-(7-Nitro-1H-indol-3-YL)ethanone is a compound with the molecular formula C10H8N2O3 . It is a derivative of indole, a heterocyclic compound that is a core part of many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring substituted with a nitro group at the 7-position and an ethanone group at the 1-position .Aplicaciones Científicas De Investigación

Synthesis and Classification of Indoles

Indoles, including derivatives like 1-(7-Nitro-1H-indol-3-YL)ethanone, have significant importance in organic chemistry due to their presence in various natural and synthetic compounds with biological activity. The synthesis of indoles has been a subject of extensive research, leading to the development of numerous methods for their preparation. A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, highlighting the diversity of strategies employed to construct the indole nucleus. This classification system aids in understanding the synthesis routes and the historical development of indole chemistry, which is crucial for advancing research in this area Taber & Tirunahari, 2011.

Wastewater Management and Environmental Applications

Recent studies have identified the application of nitrous acid derivatives, such as this compound, in improving wastewater management. Duan et al. (2019) explored the use of free nitrous acid (FNA) in controlling sewer corrosion, odor, and enhancing sludge reduction and energy recovery in wastewater systems. The inhibitory and biocidal effects of FNA on microorganisms offer potential environmental benefits, including carbon and energy-efficient nitrogen removal and improved algae harvesting in wastewater treatment processes Duan et al., 2019.

Catalytic Reduction of Aromatic Nitro Compounds

The catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) has gained attention due to its relevance in organic synthesis and industrial applications. Tafesh and Weiguny (1996) reviewed the progress in this area, emphasizing the mechanistic understanding and application of CO-induced reduction of nitro groups. This process showcases the versatility of nitro compounds in chemical synthesis and their potential in creating valuable chemical intermediates Tafesh & Weiguny, 1996.

Nitrous Oxide Emission and Environmental Impact

Understanding the emission and impact of nitrous oxide (N2O) from various sources, including the transformation of nitro compounds in environmental settings, is crucial for addressing climate change. Hu et al. (2012) provided an overview of N2O emission from aquaculture, emphasizing the importance of identifying and quantifying sources of N2O to mitigate its contribution to greenhouse gas emissions. This review highlights the role of nitro compounds and their derivatives in environmental processes that affect air quality and global warming Hu et al., 2012.

Direcciones Futuras

The future directions for research on 1-(7-Nitro-1H-indol-3-YL)ethanone and other indole derivatives are likely to involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of new synthesis methods and the study of their mechanisms of action will also be important areas of future research .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various biological targets . For instance, imidazole, a related compound, is known to interact with a broad range of targets, including histidine, purine, histamine, and DNA-based structures .

Mode of Action

It’s likely that the compound interacts with its targets through a mechanism similar to other indole derivatives . These interactions can lead to various changes in the target, potentially altering its function or activity.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical pathways . These pathways can have downstream effects on various biological processes, including cell survival, cell death, and various malignancies .

Pharmacokinetics

The compound’s molecular weight of 1591846 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

1-(7-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXMZEQFBKFBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625317 | |

| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-21-6 | |

| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)